molecular formula C15H17BrN2O2 B7145041 N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide

Cat. No.: B7145041
M. Wt: 337.21 g/mol
InChI Key: LNAIUBPPQURJNP-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide is a synthetic organic compound characterized by the presence of a brominated phenol group, a pyrrole ring, and a carboxamide functional group

Properties

IUPAC Name

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-3-18(15(20)11-6-7-17(2)9-11)10-12-8-13(16)4-5-14(12)19/h4-9,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAIUBPPQURJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)Br)O)C(=O)C2=CN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide typically involves the following steps:

    Bromination of 2-hydroxybenzaldehyde: The starting material, 2-hydroxybenzaldehyde, is brominated using bromine in an appropriate solvent to yield 5-bromo-2-hydroxybenzaldehyde.

    Formation of Schiff Base: The brominated aldehyde is then reacted with N-ethyl-1-methylpyrrole-3-carboxamide in the presence of a base to form a Schiff base intermediate.

    Reduction: The Schiff base is reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The brominated phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in electron-donating interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethyl-1-methylpyrrole-3-carboxamide is unique due to the combination of its brominated phenol group and pyrrole ring, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

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